4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester

Catalog No.
S784990
CAS No.
84380-10-9
M.F
C20H29NO13
M. Wt
491.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Met...

CAS Number

84380-10-9

Product Name

4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester

IUPAC Name

methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-hydroxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate

Molecular Formula

C20H29NO13

Molecular Weight

491.4 g/mol

InChI

InChI=1S/C20H29NO13/c1-9(22)21-16-14(31-11(3)24)7-20(28,19(27)29-6)34-18(16)17(33-13(5)26)15(32-12(4)25)8-30-10(2)23/h14-18,28H,7-8H2,1-6H3,(H,21,22)/t14-,15+,16+,17+,18+,20-/m0/s1

InChI Key

CAKDMYCBPKFKCV-DCDDNHAVSA-N

SMILES

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)O)OC(=O)C

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)O)OC(=O)C

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)O)OC(=O)C

4,7,8,9-Tetra-O-Acetyl-N-Acetylneuraminic Acid Methyl Ester (4,7,8,9-TEAN) is a derivative of sialic acid, a type of sugar found on the surface of cells. Sialic acids are involved in various biological processes, including cell-cell interactions, immune recognition, and neural development [].

Potential Uses in Research

,7,8,9-TEAN has been studied for its potential applications in various fields of scientific research, including:

  • Neuroscience: Sialic acids are abundant in the brain and play a role in learning and memory. Studies have investigated the use of 4,7,8,9-TEAN as a tool to study sialic acid function in the brain.
  • Cancer biology: Sialic acids can be altered in cancer cells, and 4,7,8,9-TEAN has been used to study these changes [].
  • Glycobiology: Glycobiology is the study of sugars and their roles in biology. 4,7,8,9-TEAN can be used as a tool to study the structure and function of sialic acids [].

4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester is a complex carbohydrate derivative, specifically a sialic acid derivative. Its molecular formula is C20H29NO13, with a molecular weight of 491.45 g/mol. This compound appears as a white to almost white powder or crystalline substance and is primarily utilized in biochemical research, particularly in glycobiology. The presence of multiple acetyl groups enhances its stability and solubility in organic solvents, making it suitable for various

The chemical reactivity of 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester is primarily attributed to its ester functional groups. It can undergo hydrolysis in the presence of water or aqueous bases, leading to the release of acetic acid and the formation of N-acetylneuraminic acid. Additionally, it can participate in various glycosylation reactions, where it acts as a donor of sialic acid residues to oligosaccharides or glycoproteins .

This compound exhibits significant biological activity due to its structural similarity to naturally occurring sialic acids. It plays a crucial role in cell-cell recognition processes and is involved in various physiological functions, such as immune response modulation and pathogen recognition. The acetyl groups enhance its interaction with sialic acid-binding proteins, which can be leveraged for therapeutic applications .

The synthesis of 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester typically involves several steps:

  • Starting Material: N-acetylneuraminic acid is used as the starting material.
  • Acetylation: The hydroxyl groups at positions 4, 7, 8, and 9 are selectively acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
  • Methyl Ester Formation: The carboxylic acid group is converted into a methyl ester through methylation using methyl iodide or dimethyl sulfate under basic conditions.

These steps yield the desired tetra-O-acetyl derivative with high purity .

4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester has several applications:

  • Glycobiology Research: It serves as a key reagent for studying glycan interactions and sialic acid functionalities.
  • Vaccine Development: Its derivatives are investigated for potential use in vaccine formulations targeting sialic acid-binding pathogens.
  • Drug Development: The compound's ability to mimic natural sialic acids makes it useful in designing drugs that modulate biological pathways involving sialic acids .

Studies have shown that 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester interacts with various proteins that recognize sialic acids. These interactions are crucial for understanding how pathogens exploit sialic acid structures for adhesion and invasion. Additionally, it has been used to probe the specificity of lectins and other carbohydrate-binding proteins .

Several compounds share structural similarities with 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester:

Compound NameStructure SimilarityUnique Features
N-Acetylneuraminic AcidCore structureNaturally occurring form without acetylation
3-O-Acetyl-N-acetylneuraminic AcidPartial acetylationDifferent position of acetyl group
4-O-Acetyl-N-acetylneuraminic AcidPartial acetylationOnly one acetyl group at position 4

While these compounds share the core structure of sialic acids, the unique arrangement of acetyl groups in 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester distinguishes it by enhancing its stability and solubility compared to its analogs .

XLogP3

-0.3

Wikipedia

84380-10-9

Dates

Modify: 2023-08-15

Explore Compound Types